25P-Nbome hydrochloride

Description

Properties

IUPAC Name |

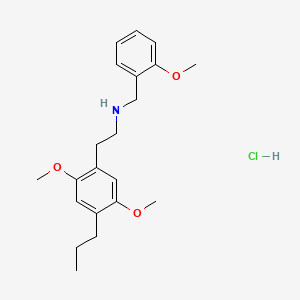

2-(2,5-dimethoxy-4-propylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3.ClH/c1-5-8-16-13-21(25-4)17(14-20(16)24-3)11-12-22-15-18-9-6-7-10-19(18)23-2;/h6-7,9-10,13-14,22H,5,8,11-12,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXIHLGJEDZUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345145 | |

| Record name | 25P-NBOMe hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-43-7 | |

| Record name | 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25P-NBOMe hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25P-NBOME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ST47913O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 25P-NBOMe Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 25P-NBOMe is a potent psychoactive substance and is classified as a controlled substance in many jurisdictions. The synthesis, handling, and research of this compound must be conducted in strict compliance with all applicable local, national, and international laws and regulations. This guide is intended for informational and research purposes only, to be utilized by qualified professionals in appropriately licensed and equipped laboratory settings.

Introduction

25P-NBOMe (2C-P-NBOMe; N-(2-Methoxybenzyl)-4-propyl-2,5-dimethoxyphenethylamine) is a potent synthetic psychedelic of the phenethylamine (B48288) class. It is a derivative of the 2C-P phenethylamine, a family of compounds known for their hallucinogenic properties. Like other members of the NBOMe series, 25P-NBOMe acts as a powerful agonist of the serotonin (B10506) 5-HT₂A receptor, which is believed to mediate its psychoactive effects. This technical guide provides a comprehensive overview of the synthesis of 25P-NBOMe hydrochloride and its analytical characterization.

Synthesis of this compound

The synthesis of 25P-NBOMe is typically achieved via a two-step process: reductive amination of the precursor 2-(4-propyl-2,5-dimethoxyphenyl)ethanamine (2C-P) with 2-methoxybenzaldehyde, followed by the conversion of the resulting freebase to its hydrochloride salt for improved stability and handling.[1]

Experimental Protocol: Synthesis of 25P-NBOMe Free Base

This protocol is based on the general methodology for the synthesis of N-benzyl phenethylamines.[1][2]

-

Imine Formation:

-

In a suitable reaction vessel, dissolve 1.0 equivalent of 2C-P (2-(4-propyl-2,5-dimethoxyphenyl)ethanamine) in methanol (B129727).

-

To this solution, add 1.1 equivalents of 2-methoxybenzaldehyde.

-

Stir the mixture at room temperature for approximately 2 hours to facilitate the formation of the corresponding Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reductive Amination:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride (B1222165) (NaBH₄) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add distilled water to the residue and basify the aqueous solution to a pH > 12 with 4 M sodium hydroxide (B78521) (NaOH).

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude 25P-NBOMe free base, typically as an oil or waxy solid.

-

-

Purification:

-

The crude product can be purified using column chromatography on silica (B1680970) gel if necessary.

-

Experimental Protocol: Formation of this compound

-

Dissolution: Dissolve the purified 25P-NBOMe free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield this compound as a crystalline solid.

Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS): The free base of 25P-NBOMe can be analyzed by GC-MS to determine its retention time and electron ionization (EI) mass spectrum. A standard method would involve an Agilent gas chromatograph with a mass selective detector and a capillary column like an HP-1 MS.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The hydrochloride salt is typically analyzed as a KBr pellet or using an ATR accessory. The resulting spectrum provides information about the functional groups present in the molecule. Characteristic secondary amine HCl salt absorbances are expected between 2500-3000 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. Samples are typically dissolved in a deuterated solvent like CDCl₃. The proton spectrum is key for differentiating between ortho-, meta-, and para-isomers of the N-benzyl moiety.[5]

Data Presentation

The following tables summarize the key analytical data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(4-propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Molecular Formula | C₂₁H₂₉NO₃ • HCl | [6] |

| Formula Weight | 379.9 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥98% (as per reference standard) | [6] |

| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | [6] |

| UV λmax | 220, 281 nm |[6] |

Table 2: Chromatographic Data

| Method | Column | Retention Time (min) | Reference |

|---|---|---|---|

| GC | DB-1 | 27.01 | [4] |

| GC | DB-5 | 27.47 | [4] |

| GC | HP-50+ | 27.75 |[4] |

Table 3: Mass Spectrometry Data (EI-MS of Free Base)

| Ion (m/z) | Description |

|---|---|

| 121 | Base peak, characteristic fragment of the 2-methoxybenzyl moiety |

| 91 | Tropylium ion from the benzyl (B1604629) moiety |

| 150 | Fragment from the phenethylamine core |

| Note: The molecular ion (M⁺) for the free base is expected at m/z 343.47, but may be of low abundance or absent in EI spectra. | |

Table 4: Spectroscopic Data

| Technique | Region | Description of Expected Signals | Reference |

|---|---|---|---|

| FTIR (HCl Salt) | 2500-3000 cm⁻¹ | Broad absorbances characteristic of a secondary amine salt. | [4] |

| 400-1600 cm⁻¹ | "Fingerprint" region with characteristic differences for isomer differentiation. | [4] | |

| ¹H NMR (HCl Salt) | ~6.7-7.4 ppm | Aromatic protons from both phenyl rings. | [5] |

| ~3.9-4.2 ppm | Benzyl CH₂ triplet. | [5] | |

| ~3.6-3.85 ppm | Three methoxy (B1213986) singlets. | [5] | |

| ~2.9-3.2 ppm | Ethylene CH₂-CH₂ multiplets. | [5] | |

| ~0.9-2.6 ppm | Propyl group protons (triplet, sextet, triplet). | ||

| ¹³C NMR | ~145-160 ppm | Aromatic carbons bonded to oxygen. | [5] |

| ~100-135 ppm | Other aromatic carbons. | [5] | |

| ~55 ppm | Methoxy carbons. | [5] | |

| ~45 ppm | CH₂-N carbon. | [5] |

| | ~25 ppm | Ar-CH₂ carbon. |[5] |

Mandatory Visualizations

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Signaling Pathway

References

An In-Depth Technical Guide to the Chemical Properties and Structure of 25P-NBOMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride, commonly known as 25P-NBOMe hydrochloride, is a potent synthetic psychedelic substance derived from the 2C-P phenethylamine (B48288). As a member of the NBOMe family, it is characterized by the N-(2-methoxybenzyl) substitution on the amine, which significantly enhances its affinity and potency at the serotonin (B10506) 5-HT2A receptor.[1] This document provides a comprehensive overview of the chemical properties, structure, and pharmacology of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Properties

25P-NBOMe is structurally categorized as a phenethylamine.[2][3] The hydrochloride salt is the common form in which this compound is prepared and distributed for research purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | [4][5] |

| Other Names | 2C-P-NBOMe HCl, NBOMe-2C-P HCl | [5] |

| CAS Number | 1539266-43-7 | [3] |

| Molecular Formula | C₂₁H₃₀ClNO₃ | [2] |

| Formula Weight | 379.9 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | [3][6] |

| Melting Point | Not determined | |

| λmax | 220, 281 nm | [3] |

| SMILES | CCCC1=CC(OC)=C(CCNCC2=C(OC)C=CC=C2)C=C1OC.Cl | [3][5] |

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of 25P-NBOMe is characterized by several key fragments. The base peak is typically observed at m/z 121, corresponding to the 2-methoxybenzyl cation. Other significant fragments arise from the cleavage of the phenethylamine backbone.

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum of this compound exhibits characteristic absorptions for a secondary amine hydrochloride salt, typically in the range of 2500-3000 cm⁻¹. Aromatic C-H stretching and bending vibrations, as well as C-O stretching from the methoxy (B1213986) groups, are also prominent features.

Experimental Protocols

General Synthesis of NBOMe Compounds

A general procedure for the synthesis of N-benzylphenethylamines involves the condensation of the corresponding 4-substituted 2,5-dimethoxyphenethylamine with a substituted benzaldehyde, followed by reduction of the resulting imine.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: Agilent Model 7890A GC interfaced with an Agilent Model 5975C quadrupole mass-selective detector.

-

Column: 30 m x 0.25 mm ID fused-silica capillary column coated with 0.25 µm 100% dimethylpolysiloxane (or equivalent).

-

Oven Program: Initial temperature of 100°C, ramped at 6°C/min to 300°C, and held for 5.67 minutes.

-

Injector: Split mode (21.5:1) at 280°C.

-

MSD: Electron ionization (EI) at 70 eV, scan range 34-600 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

-

Instrumentation: Thermo-Nicolet Nexus 670 FTIR equipped with a single bounce attenuated total reflectance (ATR) accessory.

-

Parameters: 4 cm⁻¹ resolution, 16 scans per sample.

Pharmacology

Receptor Binding Profile

25P-NBOMe is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, with high affinity for both subtypes.[2][3] The N-(2-methoxybenzyl) group is crucial for this high potency.

Table 2: Receptor Binding Affinities (Ki) of 25P-NBOMe

| Receptor | pKi | Ki (nM) | Source(s) |

| 5-HT2A | ~9 | ~1 | [3] |

| 5-HT2C | ~9 | ~1 | [3] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Signaling Pathway

The primary mechanism of action of 25P-NBOMe is the activation of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling cascade. This pathway leads to a series of intracellular events culminating in the modulation of neuronal activity.

Signaling Pathway of 25P-NBOMe at the 5-HT2A Receptor

Caption: Activation of the 5-HT2A receptor by 25P-NBOMe.

Conclusion

This compound is a potent and selective agonist for the 5-HT2A and 5-HT2C receptors. Its chemical structure and properties have been characterized, although some specific quantitative data, such as a definitive melting point, remain to be published. The primary signaling mechanism involves the Gq/11 pathway, leading to increased intracellular calcium and activation of protein kinase C. This in-depth guide provides a foundational understanding of this compound for researchers and scientists in the field of drug development and neuroscience. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | C21H29NO3 | CID 118796470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 25P-NBOMe - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound|1539266-43-7|MSDS [dcchemicals.com]

The Intricate Dance of 25P-NBOMe with the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylphenethylamine derivative, 25P-NBOMe hydrochloride, is a potent serotonergic psychedelic that has garnered significant interest within the scientific community. Its profound effects on consciousness are primarily mediated through its interaction with the serotonin (B10506) 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) extensively expressed in the central nervous system. This technical guide provides an in-depth exploration of the mechanism of action of 25P-NBOMe at the 5-HT2A receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action at the 5-HT2A Receptor

25P-NBOMe acts as a potent partial agonist at the human 5-HT2A receptor.[1][2][3] Its primary mechanism involves binding to the receptor and inducing a conformational change that preferentially activates the Gq alpha subunit. This initiates a downstream signaling cascade, leading to the generation of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in a cascade of cellular responses believed to underlie its psychoactive effects.

While the Gq pathway is the canonical signaling route for 5-HT2A receptor activation, recent research has highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). The N-benzyl substitution in NBOMe compounds has been shown to confer a significant increase in both binding affinity and functional activity at the 5-HT2A receptor compared to their 2C counterparts.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of 25P-NBOMe and related NBOMe compounds at the 5-HT2A receptor. This data is essential for understanding the potency and efficacy of these compounds.

Table 1: 5-HT2A Receptor Binding Affinities (Ki) of NBOMe Compounds

| Compound | Ki (nM) at human 5-HT2A | Reference |

| 25P-NBOMe | 1.2 | [Hansen et al., 2014] |

| 25B-NBOMe | 0.29 | [Hansen et al., 2014] |

| 25C-NBOMe | 0.44 | [Hansen et al., 2014] |

| 25I-NBOMe | 0.6 | [Hansen et al., 2014] |

| 25D-NBOMe | 0.22 | [Eshleman et al., 2017] |

| 25E-NBOMe | 0.16 | [Eshleman et al., 2017] |

| 25H-NBOMe | 2.1 | [Eshleman et al., 2017] |

| 25N-NBOMe | 0.14 | [Eshleman et al., 2017] |

Lower Ki values indicate higher binding affinity.

Table 2: 5-HT2A Receptor Functional Potency (EC50) and Efficacy (Emax) of NBOMe Compounds (IP-1 Accumulation Assay)

| Compound | EC50 (nM) at human 5-HT2A | Emax (% of 5-HT) | Reference |

| 25P-NBOMe | 1.7 | 100% | [Hansen et al., 2014] |

| 25B-NBOMe | 0.17 | 100% | [Hansen et al., 2014] |

| 25C-NBOMe | 0.32 | 100% | [Hansen et al., 2014] |

| 25I-NBOMe | 0.45 | 100% | [Hansen et al., 2014] |

| 25D-NBOMe | 0.51 | 95.1% | [Eshleman et al., 2017] |

| 25E-NBOMe | 0.83 | 92.8% | [Eshleman et al., 2017] |

| 25H-NBOMe | 40 | 85.9% | [Eshleman et al., 2017] |

| 25N-NBOMe | 1.5 | 93.4% | [Eshleman et al., 2017] |

Lower EC50 values indicate higher potency. Emax represents the maximal response relative to the endogenous agonist serotonin (5-HT).

Signaling Pathways

Upon binding of 25P-NBOMe to the 5-HT2A receptor, two primary signaling pathways are initiated: the canonical Gq-mediated pathway and the β-arrestin pathway.

Gq-Mediated Signaling Pathway

This is considered the primary pathway for the psychoactive effects of 5-HT2A agonists.

Caption: Gq-mediated signaling cascade initiated by 25P-NBOMe at the 5-HT2A receptor.

β-Arrestin Signaling Pathway

Activation of the β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling. The balance between Gq and β-arrestin signaling (biased agonism) is an area of active research.

Caption: β-Arrestin recruitment and subsequent signaling at the 5-HT2A receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of 25P-NBOMe with the 5-HT2A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT2A receptor are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

50 µL of radioligand (e.g., [³H]ketanserin at a final concentration equal to its Kd).

-

50 µL of competing ligand (this compound) at various concentrations. For determining non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) is used.

-

100 µL of the membrane preparation.

-

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Measurement:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and scintillation cocktail is added.

-

Radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of 25P-NBOMe that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Monophosphate (IP-1) Accumulation Assay

This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of a downstream metabolite, IP-1.

Caption: Workflow for an IP-1 accumulation assay.

Detailed Protocol (using HTRF):

-

Cell Culture and Plating:

-

HEK-293 cells expressing the human 5-HT2A receptor are seeded into 96-well, white, solid-bottom plates and cultured to confluence.

-

-

Cell Stimulation:

-

The culture medium is replaced with stimulation buffer containing LiCl (to inhibit IP-1 degradation).

-

Cells are stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Lysis and Detection:

-

A lysis buffer containing the HTRF detection reagents (IP1-d2, the acceptor, and an anti-IP1 antibody labeled with a europium cryptate, the donor) is added to each well.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive immunoassay to reach equilibrium.

-

-

Measurement:

-

The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

The ratio of the fluorescence signals at the two wavelengths is calculated. This ratio is inversely proportional to the amount of IP-1 produced.

-

A standard curve is used to convert the HTRF ratio to IP-1 concentration.

-

The concentration of 25P-NBOMe that produces 50% of the maximal response (EC50) and the maximal response (Emax) are determined by non-linear regression analysis of the dose-response curve.

-

Conclusion

This compound is a high-affinity, potent, and full agonist at the human 5-HT2A receptor, primarily signaling through the Gq pathway. Its mechanism of action, characterized by the stimulation of phospholipase C and subsequent intracellular calcium mobilization, is consistent with other psychedelic phenethylamines. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development. Further investigation into the biased agonism of 25P-NBOMe at the 5-HT2A receptor may provide deeper insights into the molecular determinants of its psychoactive effects and potential therapeutic applications.

References

In Vitro Pharmacological Profile of 25P-NBOMe Hydrochloride: A Data Gap and a Profile of the Archetypal Analogue, 25I-NBOMe

A notable scarcity of publicly available scientific literature exists for the in vitro pharmacological profile of 25P-NBOMe hydrochloride. To provide a comprehensive technical guide within the NBOMe class of compounds, this document presents a detailed in vitro pharmacological profile of the closely related and well-studied analogue, 25I-NBOMe hydrochloride . This information is intended for researchers, scientists, and drug development professionals to illustrate the typical pharmacological characteristics of this potent serotonergic psychedelic family.

The NBOMe series of compounds are N-benzylmethoxy derivatives of the 2C family of psychedelic phenethylamines. They are known for their high potency and primary activity as agonists at the serotonin (B10506) 5-HT2A receptor, which is believed to mediate their hallucinogenic effects.[1] The substituent at the 4-position of the phenyl ring plays a crucial role in modulating the pharmacological activity of these compounds.

While specific data for 25P-NBOMe is limited, one study investigating off-target activity at the μ-opioid receptor noted that 25P-NBOMe, along with its isopropyl counterpart 25iP-NBOMe, exhibited a substantial decrease in activity compared to other analogues, suggesting that larger substituents at this position may be detrimental to activity at this particular receptor.[2] However, a full characterization of its activity at serotonergic and other receptors is not currently available in the public domain.

The following sections provide an in-depth technical guide on the in vitro pharmacology of 25I-NBOMe hydrochloride as a representative member of the NBOMe class.

In Vitro Pharmacological Profile of 25I-NBOMe Hydrochloride

25I-NBOMe is a highly potent and selective agonist for the human 5-HT2A receptor.[3] Its in vitro pharmacology has been characterized through various binding and functional assays.

Data Presentation: Receptor Binding Affinities and Functional Potencies

The following tables summarize the quantitative data for the binding affinities (Ki) and functional potencies (EC50) of 25I-NBOMe at various neurotransmitter receptors.

Table 1: Serotonin Receptor Binding Affinities and Functional Potencies of 25I-NBOMe

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Assay Type |

| 5-HT2A | 0.044 - 0.6[3][4] | 0.76 - 240[4] | Calcium mobilization, Inositol Phosphate Accumulation |

| 5-HT2C | 1.03 - 4.6[3][4] | 2.38 - 88.9[4] | Calcium mobilization |

| 5-HT1A | 1800[4][5] | - | - |

| 5-HT2B | 1.91 - 130[4] | 111 - 130[4] | - |

Table 2: Adrenergic and Dopaminergic Receptor Binding Affinities of 25I-NBOMe

| Receptor | Binding Affinity (Ki, nM) |

| α1A Adrenergic | 370[4] |

| α2A Adrenergic | 320[4] |

| D1 Dopamine | 6700[4] |

| D2 Dopamine | 900[4] |

| D3 Dopamine | 2100[4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 25I-NBOMe for various receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT2A receptor) are prepared.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A) is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (25I-NBOMe).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assays: Calcium Mobilization

-

Objective: To determine the functional potency (EC50) and efficacy of 25I-NBOMe as an agonist at Gq-coupled receptors like 5-HT2A and 5-HT2C.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Increasing concentrations of 25I-NBOMe are added to the cells.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a microscope.

-

Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the fluorescence intensity against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve. Efficacy is typically expressed as a percentage of the response to a reference full agonist (e.g., serotonin).

-

Mandatory Visualization

Signaling Pathway of 5-HT2A Receptor Activation by 25I-NBOMe

Figure 1. 5-HT2A Receptor Signaling Cascade

Experimental Workflow for Radioligand Binding Assay

Figure 2. Radioligand Binding Assay Workflow

References

- 1. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 4. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Potency: A Technical Guide to the Discovery and Evolution of N-Benzylphenethylamine Derivatives

A Foreword for the Modern Researcher: The exploration of psychoactive compounds has perpetually driven the frontiers of neuroscience and pharmacology. Among the vast pharmacopoeia, phenethylamines have long stood as a cornerstone of investigation. However, the introduction of an N-benzyl moiety to this classic scaffold marked a paradigm shift, unlocking unprecedented potency and selectivity, particularly at serotonergic receptors. This guide provides an in-depth technical examination of the discovery, history, and core pharmacological principles of N-benzylphenethylamine derivatives for researchers, scientists, and drug development professionals.

A Serendipitous Discovery: From Diminished Activity to Potent Agonism

The historical trajectory of N-substituted phenethylamines was not initially promising. Early research involving N-alkylation with simple substituents like methyl, ethyl, and propyl groups resulted in compounds with significantly diminished psychoactive effects.[1] This led to a prevailing belief that substitution on the nitrogen atom was detrimental to the desired activity.

The turning point came with the surprising discovery that the addition of a larger, more complex N-benzyl group, specifically an N-(2-methoxy)benzyl substituent, dramatically enhanced both binding affinity and functional activity at the serotonin (B10506) 5-HT2A receptor.[1] This was a counterintuitive finding that revitalized interest in N-substituted phenethylamines and gave rise to the now well-known "NBOMe" series of compounds.[2][3] These derivatives, such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), exhibit subnanomolar affinity for the 5-HT2A receptor, a significant leap in potency compared to their parent "2C" compounds.[3][4]

The illicit market rapidly capitalized on these developments, with N-benzylphenethylamine derivatives appearing online around 2010.[2][3] This unfortunate real-world application underscored the profound impact of this structural modification and spurred further legitimate scientific inquiry into their therapeutic potential and toxicological profiles.

Quantitative Pharmacology: A Tale of Two Rings

The pharmacological profile of N-benzylphenethylamine derivatives is a delicate interplay between the substitution patterns on both the phenethylamine (B48288) core and the N-benzyl moiety. The following tables summarize key quantitative data, illustrating the structure-activity relationships (SAR) that govern their potent interaction with serotonin receptors.

Table 1: In Vitro Binding Affinities (Ki) of N-Benzylphenethylamine Derivatives at Human 5-HT2A and Rat 5-HT2C Receptors

| Compound | Phenethylamine 4-Substituent | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2C/5-HT2A) |

| 1b | H | 2-Hydroxy | 0.074 | >10,000 | >135,135 |

| 8b | I | 2-Hydroxy | 0.29 | 10.9 | 37.6 |

| 6b | CN | 2-Hydroxy | 1.0 | 100 | 100 |

| 5d | CF3 | 2,3-Methylenedioxy | 0.8 | 144 | 180 |

| 1a | H | 2-Methoxy | 1.4 | 14 | 10 |

| 2a | Me | 2-Methoxy | 0.8 | 12 | 15 |

| 3a | Et | 2-Methoxy | 0.7 | 10 | 14.3 |

| 4a | Br | 2-Methoxy | 0.4 | 4.8 | 12 |

| 5a | CF3 | 2-Methoxy | 0.5 | 5.1 | 10.2 |

| 6a | CN | 2-Methoxy | 0.9 | 11.2 | 12.4 |

Data compiled from Hansen, M., et al. (2014).[1]

Table 2: In Vitro Functional Potencies (EC50) of N-Benzylphenethylamine Derivatives at Human 5-HT2A and Rat 5-HT2C Receptors

| Compound | Phenethylamine 4-Substituent | N-Benzyl Substituent | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |

| 1b | H | 2-Hydroxy | 0.074 | 30.1 |

| 8b | I | 2-Hydroxy | 0.35 | 11.2 |

| 6b | CN | 2-Hydroxy | 1.1 | 110 |

| 5d | CF3 | 2,3-Methylenedioxy | 1.0 | 226 |

| 1a | H | 2-Methoxy | 2.0 | 21 |

| 2a | Me | 2-Methoxy | 1.1 | 15 |

| 3a | Et | 2-Methoxy | 1.0 | 12 |

| 4a | Br | 2-Methoxy | 0.5 | 5.2 |

| 5a | CF3 | 2-Methoxy | 0.6 | 6.0 |

| 6a | CN | 2-Methoxy | 1.2 | 14.5 |

Data compiled from Hansen, M., et al. (2014).[1]

Core Experimental Protocols

The synthesis and pharmacological evaluation of N-benzylphenethylamine derivatives rely on established chemical and biological techniques. The following sections detail the methodologies for key experiments.

Synthesis: Reductive Amination

A widely employed and efficient method for the synthesis of N-benzylphenethylamines is the reductive amination of a substituted phenethylamine with a corresponding benzaldehyde (B42025).[5]

Protocol:

-

Imine Formation: To a solution of the chosen phenethylamine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or methanol, add triethylamine (B128534) (1.0 equivalent) to liberate the free base. Subsequently, add the desired substituted benzaldehyde (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-3 hours, or until imine formation is complete, which can be monitored by thin-layer chromatography (TLC).

-

Reduction: The formed imine is then reduced in situ. Sodium borohydride (B1222165) (NaBH4) (2.0 equivalents) is added portion-wise to the reaction mixture, and stirring is continued for an additional 30 minutes to 24 hours at room temperature.[5][6]

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated in vacuo. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final N-benzylphenethylamine derivative.[5]

In Vitro Pharmacology: Receptor Binding and Functional Assays

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a target receptor.[1]

Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A or rat 5-HT2C) are prepared from cultured cells or tissue homogenates.

-

Assay Incubation: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50) through non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

This assay measures the functional potency (EC50) of an agonist by quantifying a downstream signaling event, such as the production of inositol (B14025) phosphates, following receptor activation.[1]

Protocol:

-

Cell Culture: A suitable cell line (e.g., HEK-293) stably expressing the receptor of interest is cultured in 96-well plates.

-

Radiolabeling: The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Compound Stimulation: The cells are then stimulated with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction and Quantification: The reaction is terminated, and the accumulated [3H]inositol phosphates are extracted and separated by ion-exchange chromatography. The radioactivity is measured by scintillation counting.

-

Data Analysis: Dose-response curves are generated, and the EC50 value, representing the concentration of the compound that produces 50% of the maximal response, is calculated.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the psychedelic effects of N-benzylphenethylamine derivatives is their agonism at the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[3] Activation of this receptor initiates a well-characterized signaling cascade.

Caption: 5-HT2A Receptor Gq-PLC Signaling Pathway.

The discovery and evaluation of novel N-benzylphenethylamine derivatives follow a logical and iterative workflow, beginning with molecular design and culminating in in-depth pharmacological characterization.

Caption: Drug Discovery and Evaluation Workflow.

Conclusion and Future Directions

The discovery of N-benzylphenethylamine derivatives represents a significant milestone in the study of serotonergic ligands. The addition of the N-benzyl group serves as a powerful tool for medicinal chemists to dramatically enhance the potency and, in some cases, the selectivity of phenethylamine-based compounds. The extensive structure-activity relationship data now available provides a solid foundation for the rational design of novel probes to explore the function of the 5-HT2A receptor and for the development of potential therapeutics for a range of neuropsychiatric disorders. Future research will likely focus on fine-tuning the selectivity profiles of these compounds, exploring their "biased agonism" at the 5-HT2A receptor, and further elucidating their in vivo pharmacology and metabolic fate.

References

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of 25P-NBOMe Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 25P-NBOMe hydrochloride, a potent N-benzylphenethylamine derivative. Aimed at facilitating research and development, this document details the compound's solubility in various aqueous and organic solvents, outlines standardized experimental protocols for solubility determination, and illustrates the key signaling pathway associated with its pharmacological activity.

Core Physicochemical Properties

This compound, with the formal name 2-(2,5-dimethoxy-4-propylphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride, is a crystalline solid.[1] Its molecular formula is C₂₁H₂₉NO₃ • HCl, and it has a formula weight of 379.9 g/mol .[1] This compound is primarily recognized for its high affinity as an agonist for the serotonin (B10506) 5-HT₂ₐ and 5-HT₂𝒸 receptors, which are central to its psychoactive effects.[1][2][3]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents.

| Solvent System | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 3[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5[1] |

| Ethanol | 10[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[1] |

Table 1: Quantitative Solubility Data for this compound

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the equilibrium solubility of a hydrochloride salt like 25P-NBOMe, based on the widely used shake-flask method. This method is considered the gold standard for thermodynamic solubility assessment.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Materials

-

This compound powder

-

Selected solvents (e.g., water, PBS, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

pH meter

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a sealed container (e.g., a glass vial or flask).

-

Add a precise volume of the desired solvent to the container.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined through preliminary experiments where the concentration of the solute in solution is measured at different time points until it becomes constant.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspension to settle.

-

To separate the dissolved compound from the excess solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The results are typically reported in mg/mL or µM.

-

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental process and the compound's mechanism of action, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Signaling pathway of 25P-NBOMe HCl via 5-HT2A/2C receptor activation.

The activation of 5-HT₂ₐ and 5-HT₂𝒸 receptors by an agonist like this compound primarily initiates the Gq/11 signaling cascade.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][5][6] IP₃ diffuses through the cytosol to stimulate the release of calcium from intracellular stores, while DAG remains in the cell membrane to activate protein kinase C (PKC).[1][5][6] These events culminate in a variety of cellular responses.

References

- 1. fiveable.me [fiveable.me]

- 2. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: IP3/DAG Signaling Pathway [jove.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structure-activity relationships (SAR) of 25P-NBOMe and related N-benzylphenethylamine analogs, potent agonists of the serotonin (B10506) 5-HT2A receptor. This document summarizes quantitative pharmacological data, details key experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of the molecular interactions governing the activity of these compounds.

Introduction

The N-benzylphenethylamine (NBOMe) series of compounds, derived from the 2C family of phenethylamines, are characterized by their high potency and efficacy at the 5-HT2A receptor, which is the primary target for classic psychedelic drugs.[1][2][3][4] The addition of an N-benzyl moiety to the phenethylamine (B48288) scaffold dramatically increases affinity and potency for the 5-HT2A receptor.[2][5] Understanding the SAR of this class of compounds is crucial for the development of novel therapeutic agents targeting the serotonergic system and for comprehending the pharmacology of new psychoactive substances. This guide focuses on 25P-NBOMe and its analogs, exploring how structural modifications influence their interaction with the 5-HT2A receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for 25P-NBOMe and a selection of its structural analogs at the human 5-HT2A receptor. The data is compiled from various studies employing different functional assays, including β-arrestin 2 (βarr2) recruitment, Gq/11 activation (measured via calcium flux or inositol (B14025) phosphate (B84403) accumulation), and radioligand binding assays.

Table 1: 5-HT2A Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of 25P-NBOMe and Analogs

| Compound | R-group at 4-position | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference Compound |

| 25P-NBOMe | -C3H7 | βarr2 Recruitment | - | - | - | - |

| 25I-NBOMe | -I | Radioligand Binding ([125I]DOI) | 0.6 | - | - | - |

| IP-1 Functional Assay | - | 0.51 | - | 5-HT | ||

| 25B-NBOMe | -Br | βarr2 Recruitment | - | - | - | - |

| 25C-NBOMe | -Cl | βarr2 Recruitment | - | - | - | - |

| 25D-NBOMe | -CH3 | IP-1 Functional Assay | - | 1.5 | Full Agonist | 5-HT |

| 25E-NBOMe | -C2H5 | IP-1 Functional Assay | - | 0.8 | Full Agonist | 5-HT |

| 25H-NBOMe | -H | βarr2 Recruitment | - | 11.4 | 164 | LSD |

| IP-1 Functional Assay | - | 40 | Full Agonist | 5-HT | ||

| 25N-NBOMe | -NO2 | IP-1 Functional Assay | - | 1.2 | Full Agonist | 5-HT |

| 24H-NBOMe | - | βarr2 Recruitment | - | 3.88 | 145 | LSD |

| 26H-NBOMe | - | βarr2 Recruitment | - | 8.70 | 156 | LSD |

| 23H-NBOMe | - | βarr2 Recruitment | - | 33.6 | 123 | LSD |

| 34H-NBOMe | - | βarr2 Recruitment | - | 248 | 147 | LSD |

| 35H-NBOMe | - | βarr2 Recruitment | - | 343 | 118 | LSD |

| LSD | - | βarr2 Recruitment | - | 7.43 | 100 | - |

| Serotonin (5-HT) | - | βarr2 Recruitment | - | - | - | - |

Note: A comprehensive dataset for 25P-NBOMe is limited in the reviewed literature. Data for analogs with varying substituents at the 4-position and on the phenethylamine ring are presented to infer SAR trends. Emax values are relative to the reference compound used in the respective study.

Structure-Activity Relationship Insights

The data presented in Table 1 reveals several key SAR trends for the NBOMe series at the 5-HT2A receptor:

-

N-Benzyl Group: The presence of the N-(2-methoxybenzyl) group is a critical determinant of high potency. This substitution significantly increases affinity compared to the parent 2C-X compounds.[2]

-

4-Position Substituent: The nature of the substituent at the 4-position of the phenyl ring plays a significant role in modulating potency. Generally, larger, more lipophilic halogens (e.g., Iodo in 25I-NBOMe) confer higher potency.

-

Phenethylamine Methoxy (B1213986) Group Positioning: The positioning of the methoxy groups on the phenethylamine ring is crucial for activity. The "conventional" 2,5-dimethoxy substitution pattern is generally optimal. Moving the methoxy groups, as seen in the positional isomers of 25H-NBOMe, can drastically reduce potency.[1][2] For instance, lacking the 2-methoxy substituent (as in 34H-NBOMe and 35H-NBOMe) leads to a marked decrease in potency.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacological data. The following sections outline the protocols for key experiments cited in the study of NBOMe compounds.

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of 25P-NBOMe and its analogs for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[6]

-

Radioligand: [3H]ketanserin or [125I]DOI.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM spiperone).

-

Filtration Apparatus: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[8]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.[7]

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (e.g., 25P-NBOMe analog). For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Incubation: Add the membrane preparation to each well and incubate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[7]

-

Filtration: Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[7]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the activation of the Gq/11 signaling pathway, which is coupled to the 5-HT2A receptor and leads to an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) and efficacy (Emax) of 25P-NBOMe and its analogs as agonists at the 5-HT2A receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Calcium 4.[9][10]

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Microplate Reader with a fluorescent detector and automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate the plate to allow the dye to enter the cells (e.g., 60 minutes at 37°C).[9]

-

Compound Addition: Place the plate in the microplate reader. Record a baseline fluorescence reading. Add varying concentrations of the test compound to the wells using the instrument's automated injectors.

-

Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound to generate a concentration-response curve and determine the EC50 and Emax values.

This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, a key event in G protein-coupled receptor (GPCR) signaling and desensitization.

Objective: To quantify the potency (EC50) and efficacy (Emax) of 25P-NBOMe and its analogs in promoting the interaction between the 5-HT2A receptor and β-arrestin 2.

Materials:

-

Cells: HEK293 cells co-expressing the 5-HT2A receptor fused to one part of a split luciferase enzyme (e.g., LgBiT) and β-arrestin 2 fused to the complementary part (e.g., SmBiT).[1][2]

-

Luciferase Substrate.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered cells in a white, opaque 96-well plate.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) to allow for receptor activation and β-arrestin recruitment.[2]

-

Substrate Addition and Signal Detection: Add the luciferase substrate to the wells and immediately measure the luminescence using a luminometer. The luminescent signal is proportional to the extent of receptor-β-arrestin interaction.

-

Data Analysis: Plot the luminescent signal against the log concentration of the test compound to generate a concentration-response curve and determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the 5-HT2A receptor and the workflows of the described experimental protocols.

Caption: 5-HT2A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Flux Assay Workflow.

Conclusion

The structure-activity relationship of 25P-NBOMe and its analogs at the 5-HT2A receptor is a complex interplay of steric and electronic factors. The N-(2-methoxybenzyl) substitution is paramount for high potency, while modifications at the 4-position of the phenyl ring and the positioning of the methoxy groups on the phenethylamine core provide avenues for fine-tuning pharmacological activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of these and other novel serotonergic compounds. A deeper understanding of their SAR is critical for the design of selective and functionally biased ligands that may hold therapeutic promise for a range of neuropsychiatric disorders.

References

- 1. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

The Neurochemical Landscape of 25P-NBOMe Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neurochemical basis of 25P-NBOMe hydrochloride's effects. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document synthesizes current scientific understanding of 25P-NBOMe's interactions with neural systems, focusing on its receptor binding profile, functional activity, and the downstream signaling cascades it elicits. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex neuropharmacology of this potent psychoactive compound.

Introduction

25P-NBOMe (2C-P-NBOMe) is a synthetic phenethylamine (B48288) and a potent hallucinogen derived from the 2C-P parent compound.[1] Like other members of the NBOMe family, it is characterized by the addition of an N-(2-methoxybenzyl) group to the phenethylamine backbone. This structural modification dramatically increases its affinity and potency, particularly at the serotonin (B10506) 2A (5-HT2A) receptor, which is the primary target mediating the psychedelic effects of classic hallucinogens.[2][3] Understanding the precise neurochemical interactions of 25P-NBOMe is crucial for elucidating its psychoactive properties, potential therapeutic applications, and toxicological profile.

Receptor Binding Affinity

This compound exhibits a high affinity for several serotonin receptor subtypes, with a notable preference for the 5-HT2A and 5-HT2C receptors.[4][5] The N-2-methoxybenzyl substitution is a key determinant of this enhanced affinity compared to its 2C-X parent compounds.[6] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki) of 25P-NBOMe and Related Compounds (in nM)

| Compound | 5-HT2A | 5-HT2C | 5-HT2B | Adrenergic α1 | Dopamine (B1211576) D1-3 |

| 25P-NBOMe | Data not available | Data not available | Data not available | Data not available | Data not available |

| 25I-NBOMe | 0.044 - 0.6 | 1.03 - 4.6 | 1.91 - 130 | 0.3 - 0.9 (α1) | >1000 |

| 25C-NBOMe | Data not available | Data not available | Data not available | Data not available | Data not available |

| 25B-NBOMe | Data not available | Data not available | Data not available | Data not available | Data not available |

| 25D-NBOMe | Subnanomolar | Subnanomolar | 2.05 | Data not available | Data not available |

| 25E-NBOMe | Subnanomolar | Subnanomolar | 1.11 | Data not available | Data not available |

| 25H-NBOMe | Low nanomolar | 16 - 19 | Lower than 5-HT | Data not available | Data not available |

| 25N-NBOMe | Subnanomolar | Low nanomolar | Similar to 5-HT | Data not available | Data not available |

Functional Activity and Signaling Pathways

25P-NBOMe acts as a potent agonist at the 5-HT2A receptor.[1] Upon binding, it initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

In addition to the canonical Gq/11 pathway, 5-HT2A receptor activation by agonists like NBOMe compounds can also trigger G-protein-independent signaling through the recruitment of β-arrestin proteins.[10] The balance between G-protein-mediated and β-arrestin-mediated signaling, known as functional selectivity or biased agonism, can significantly influence the overall pharmacological effects of a ligand.

The functional potency of a compound is measured by its half-maximal effective concentration (EC50), which is the concentration that produces 50% of the maximum possible response. The efficacy (Emax) describes the maximum response a compound can elicit.

Table 2: Functional Potencies (EC50) and Efficacies (Emax) of NBOMe Compounds (in nM)

| Compound | 5-HT2A (Gq/Ca2+) EC50 | 5-HT2A (Gq/Ca2+) Emax (% of 5-HT) | 5-HT2A (β-arrestin) EC50 | 5-HT2A (β-arrestin) Emax (% of 5-HT) |

| 25P-NBOMe | Data not available | Data not available | Data not available | Data not available |

| 25I-NBOMe | 0.76 - 240 | Full agonist | Data not available | Data not available |

| 25C-NBOMe | Data not available | Full agonist | Data not available | Data not available |

| 25B-NBOMe | Data not available | Full agonist | Data not available | Data not available |

| 25D-NBOMe | 0.51 - 1.5 | 85.9 - 95.1 | Data not available | Data not available |

| 25E-NBOMe | 0.51 - 1.5 | 85.9 - 95.1 | Data not available | Data not available |

| 25H-NBOMe | ~40 | 85.9 - 95.1 | 2.8 / 1.9 (βarr2) | 150 / 161 (% of LSD) |

| 25N-NBOMe | 0.51 - 1.5 | 85.9 - 95.1 | Data not available | Data not available |

Key Experimental Protocols

The characterization of 25P-NBOMe's neurochemical profile relies on a suite of established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., 5-HT2A) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin or [125I]DOI for 5-HT2A) that is known to bind to the receptor, and various concentrations of the unlabeled test compound (e.g., 25P-NBOMe).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A, providing a measure of functional potency (EC50) and efficacy (Emax).

Methodology:

-

Cell Culture: Cells stably or transiently expressing the 5-HT2A receptor are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Different concentrations of the test compound (25P-NBOMe) are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.

This assay quantifies the recruitment of β-arrestin to an activated GPCR.

Methodology:

-

Cell Line: A cell line is engineered to express the GPCR of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Compound Stimulation: The cells are treated with various concentrations of the test compound.

-

Recruitment and Signal Generation: Agonist-induced receptor activation leads to the recruitment of the β-arrestin fusion protein to the receptor fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.

-

Signal Detection: A substrate is added that is converted by the functional enzyme into a detectable signal (e.g., a luminescent or colorimetric product).

-

Data Analysis: The signal intensity is measured, and dose-response curves are constructed to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Models

The head-twitch response in mice is a behavioral assay widely used as a proxy for 5-HT2A receptor-mediated hallucinogenic potential in humans.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Drug Administration: The test compound (25P-NBOMe) is administered, typically via subcutaneous or intraperitoneal injection.

-

Observation: The animals are observed for a specific period, and the number of rapid, side-to-side head movements (head twitches) is counted.

-

Data Analysis: The frequency of head twitches is compared between different dose groups and control groups to assess the compound's in vivo potency.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Dialysate Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF, and the resulting dialysate is collected.

-

Drug Challenge: The animal is administered the test compound, and dialysate samples continue to be collected.

-

Neurochemical Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples are quantified using techniques like high-performance liquid chromatography (HPLC).

-

Data Analysis: Changes in neurotransmitter levels following drug administration are analyzed to understand the drug's effect on neurotransmission.

Conclusion

This compound is a potent phenethylamine that exerts its primary effects through high-affinity binding to and activation of serotonin 5-HT2A receptors. This interaction triggers downstream signaling cascades involving the Gq/11-PLC-IP3/DAG pathway and β-arrestin recruitment, leading to complex neurochemical and behavioral outcomes. The in-depth understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the continued investigation of the therapeutic potential and toxicological risks associated with 25P-NBOMe and related compounds. Further research is required to fully elucidate the specific binding and functional profile of 25P-NBOMe and to understand the nuances of its functional selectivity at the 5-HT2A receptor and its interactions with other receptor systems.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Modulation of the stress response by coffee: an in vivo microdialysis study of hippocampal serotonin and dopamine levels in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of 25P-NBOMe in Biological Matrices using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology. Among these, the N-benzylphenethylamine derivatives, commonly known as NBOMes, are a potent class of hallucinogens. 25P-NBOMe, a member of this family, acts as a powerful agonist of the serotonin (B10506) 5-HT2A receptor. Due to its high potency, it is often found in very low concentrations in biological samples, necessitating highly sensitive and specific analytical methods for its detection and quantification.[1][2][3] High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has proven to be the most suitable technique for this purpose.[4]

This document provides a comprehensive overview and detailed protocols for the quantification of 25P-NBOMe in various biological matrices, including whole blood, plasma, urine, and hair. The methodologies described are based on established and validated techniques for related NBOMe compounds and are intended to serve as a practical guide for researchers in this field.

Data Presentation

The following tables summarize typical quantitative data for the analysis of NBOMe compounds in biological matrices using LC-MS/MS. These values can be considered as target performance characteristics for a validated method for 25P-NBOMe.

Table 1: Method Validation Parameters for NBOMe Compounds in Whole Blood/Plasma

| Parameter | 25B-NBOMe | 25C-NBOMe | 25I-NBOMe | Reference |

| Linearity Range (ng/mL) | 0.01 - 20 | 0.01 - 20 | 0.01 - 20 | [2][3] |

| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.05 | 0.05 | [5][6] |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.1 | 0.1 | [5][6] |

| Intra-day Precision (%RSD) | < 11.4 | < 11.4 | < 11.4 | [1] |

| Inter-day Precision (%RSD) | < 11.4 | < 11.4 | < 11.4 | [1] |

| Accuracy/Bias (%) | 89.7 - 110.3 | 89.7 - 110.3 | 89.7 - 110.3 | [1] |

| Recovery (%) | > 80 | > 80 | > 80 | [2] |

Table 2: Method Validation Parameters for NBOMe Compounds in Urine

| Parameter | 25B-NBOMe | 25C-NBOMe | 25I-NBOMe | Reference |

| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 1 - 100 | [7][8][9] |

| Limit of Detection (LOD) (pg/mL) | 5 - 25 | 5 - 25 | 5 - 25 | [7][9] |

| Limit of Quantification (LOQ) (pg/mL) | 50 | 50 | 50 | [7][9] |

| Intra-day Precision (%RSD) | < 20 | < 20 | < 20 | [7][9] |

| Inter-day Precision (%RSD) | < 20 | < 20 | < 20 | [7][9] |

| Accuracy/Bias (%) | ± 20 | ± 20 | ± 20 | [7][9] |

| Recovery (LLE) (%) | 90 - 103 | 90 - 103 | 90 - 103 | [7][9] |

Table 3: Method Validation Parameters for NBOMe Compounds in Hair

| Parameter | 25B-NBOMe | 25C-NBOMe | 25I-NBOMe | Reference |

| Linearity Range (ng/mg) | 0.025 - 2.5 | 0.025 - 2.5 | 0.025 - 2.5 | [7][9] |

| Limit of Detection (LOD) (pg/mg) | 3 - 5 | 3 - 5 | 3 - 5 | [7][9] |

| Limit of Quantification (LOQ) (pg/mg) | 6.25 - 12.5 | 6.25 - 12.5 | 6.25 - 12.5 | [7][9] |

| Intra-day Precision (%RSD) | < 20 | < 20 | < 20 | [7][9] |

| Inter-day Precision (%RSD) | < 20 | < 20 | < 20 | [7][9] |

| Accuracy/Bias (%) | ± 20 | ± 20 | ± 20 | [7][9] |

| Recovery (SPE) (%) | 80 - 107 | 80 - 107 | 80 - 107 | [7][9] |

Experimental Protocols

Sample Preparation

1.1. Blood and Plasma: Solid Phase Extraction (SPE)

This protocol is adapted from established methods for NBOMe compounds.[10]

-

Materials:

-

Whole blood or plasma samples

-

Internal Standard (IS) solution (e.g., 25I-NBOMe-d3)

-

100 mM Phosphate (B84403) buffer (pH 6.0)

-

Deionized water

-

Isopropanol

-

1% HCl in Methanol

-

SPE columns (e.g., Clean Screen ZSDUA020)[10]

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To 1.0 mL of blood or plasma, add 50 µL of IS solution.

-

Add 1 mL of 100 mM phosphate buffer (pH 6).

-

Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6).

-

Load the supernatant from the centrifuged sample onto the conditioned SPE column.

-

Wash the column with 3 mL of deionized water, then 1 mL of 100 mM acetic acid, and finally 3 mL of methanol.

-

Dry the column under vacuum.

-

Elute the analytes with 3 mL of a solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).

-

To the eluate, add 100 µL of 1% HCl in methanol and 200 µL of deionized water.

-